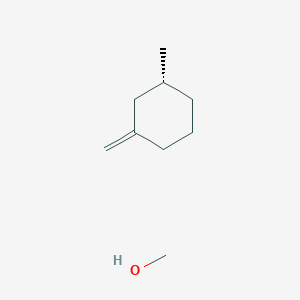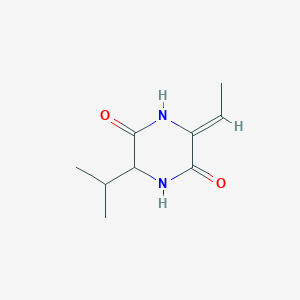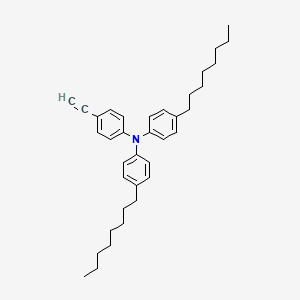
4-Ethynyl-N,N-bis(4-octylphenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-N,N-bis(4-octylphenyl)aniline is an organic compound that belongs to the class of ethynyl-substituted anilines. This compound is characterized by the presence of an ethynyl group attached to the nitrogen atom of an aniline ring, which is further substituted with two 4-octylphenyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-N,N-bis(4-octylphenyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of N,N-bis(4-octylphenyl)aniline.
Ethynylation: The ethynyl group is introduced using a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, where N,N-bis(4-octylphenyl)aniline is reacted with an ethynyl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Utilizing large reactors and optimized reaction conditions to ensure high yield and purity.
Purification: The product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-N,N-bis(4-octylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Carbonyl derivatives such as aldehydes or ketones.
Reduction: Saturated aniline derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
4-Ethynyl-N,N-bis(4-octylphenyl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 4-Ethynyl-N,N-bis(4-octylphenyl)aniline involves its interaction with molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Ethynyl-N,N-bis(4-methoxyphenyl)aniline: Similar structure but with methoxy groups instead of octyl groups.
4-Ethynyl-N,N-bis(4-methylphenyl)aniline: Similar structure but with methyl groups instead of octyl groups.
Uniqueness
4-Ethynyl-N,N-bis(4-octylphenyl)aniline is unique due to the presence of long octyl chains, which can influence its solubility, reactivity, and interactions with other molecules. This makes it distinct from other ethynyl-substituted anilines and provides it with unique properties and applications.
Properties
CAS No. |
647851-37-4 |
|---|---|
Molecular Formula |
C36H47N |
Molecular Weight |
493.8 g/mol |
IUPAC Name |
N-(4-ethynylphenyl)-4-octyl-N-(4-octylphenyl)aniline |
InChI |
InChI=1S/C36H47N/c1-4-7-9-11-13-15-17-32-21-27-35(28-22-32)37(34-25-19-31(6-3)20-26-34)36-29-23-33(24-30-36)18-16-14-12-10-8-5-2/h3,19-30H,4-5,7-18H2,1-2H3 |
InChI Key |
SWAHSIGYTOIYNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)N(C2=CC=C(C=C2)CCCCCCCC)C3=CC=C(C=C3)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Phenyl-6-(trichloromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12583444.png)
![Hydroxylamine, O-[(1S)-1-phenylbutyl]-](/img/structure/B12583449.png)

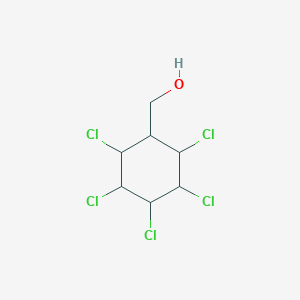
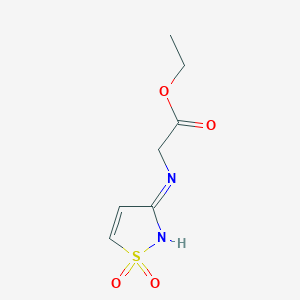
![2-(4-Bromophenyl)-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B12583479.png)
![2-({5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}amino)ethan-1-ol](/img/structure/B12583485.png)

![2-Cyclohexen-1-one, 2-[(1S)-1-hydroxy-3-phenylpropyl]-](/img/structure/B12583494.png)
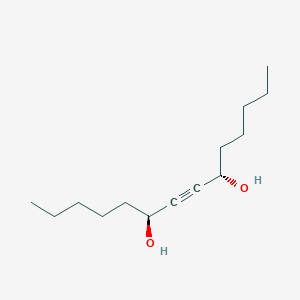
![5H-[1,2,4]Triazolo[3,4-b][1,3]thiazocine](/img/structure/B12583516.png)
![4h-Pyrrolo[1,2-a]thieno[3,2-d]imidazole](/img/structure/B12583518.png)
